2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with a methyl group, two phenyl groups, and a pyrrolidin-1-yl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, pyrrolidine derivatives can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted piperazines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a methyl group, two phenyl groups, and a pyrrolidin-1-yl group attached to it . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Macromolecular Adduct Formation and Metabolism Studies
Research involving compounds like heterocyclic amines (HCAs), which share structural similarities to the compound , focuses on understanding how these substances form adducts with DNA and proteins, contributing to carcinogenesis. For example, studies on HCAs like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have used accelerator mass spectrometry (AMS) to measure protein and DNA adduct levels in humans and rodents. These studies suggest that humans may bioactivate HCAs more efficiently than rodents, highlighting the importance of understanding the metabolism and adduct formation of such compounds for assessing cancer risk (Turteltaub et al., 1999).
Exposure and Risk Assessment
Another area of application involves assessing the exposure to carcinogenic compounds and their risk to human health. Studies measuring the presence of HCAs in human urine suggest continuous exposure through diet, emphasizing the need for dietary intervention and risk assessment strategies to mitigate cancer risk associated with these compounds (Ushiyama et al., 1991).
Pharmacokinetics and Drug Development
The pharmacokinetics, metabolism, and excretion of pharmaceuticals are also critical research areas. For instance, the study of INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans provides insights into the absorption, metabolism, and elimination pathways of novel therapeutic agents. Such studies are essential for drug development and for understanding how structural modifications of compounds can influence their pharmacological profile (Shilling et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like cdk2 , which play a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit enzymes like cdk2 , which could lead to the arrest of the cell cycle and potentially induce apoptosis in cancer cells.
Biochemical Pathways
Inhibition of enzymes like cdk2 can affect the cell cycle regulation pathway , leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been shown to have good bioavailability due to their efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have potential anticancer effects.
Propriétés
IUPAC Name |
2-methyl-3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-17-22(19-12-6-3-7-13-19)23-24-20(18-10-4-2-5-11-18)16-21(27(23)25-17)26-14-8-9-15-26/h2-7,10-13,16H,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWWLNBGOIKDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.